molecular formula C18H22N4OS B2929471 1-(6-cyclopropylpyridazin-3-yl)-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide CAS No. 2097931-99-0

1-(6-cyclopropylpyridazin-3-yl)-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide

Cat. No.: B2929471
CAS No.: 2097931-99-0
M. Wt: 342.46
InChI Key: CZMCTWCUYYFYPQ-UHFFFAOYSA-N
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Description

This compound belongs to the piperidine-4-carboxamide class, characterized by a central piperidine ring substituted with a carboxamide group at the 4-position. The pyridazine ring at the 1-position is further modified with a cyclopropyl group at the 6-position, while the thiophene-2-ylmethyl moiety is attached via the amide nitrogen. Its molecular formula is C₁₉H₂₁N₅OS, with a molecular weight of 375.47 g/mol (exact mass: 375.1467) .

Properties

IUPAC Name

1-(6-cyclopropylpyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c23-18(19-12-15-2-1-11-24-15)14-7-9-22(10-8-14)17-6-5-16(20-21-17)13-3-4-13/h1-2,5-6,11,13-14H,3-4,7-10,12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMCTWCUYYFYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-cyclopropylpyridazin-3-yl)-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopropylpyridazine core, which can be achieved through cyclization reactions involving appropriate precursors. The thiophenylmethyl group is then introduced via a nucleophilic substitution reaction, followed by the formation of the piperidine carboxamide through amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification processes such as chromatography and crystallization. The scalability of the synthesis would be a key consideration, ensuring that the compound can be produced in sufficient quantities for research and potential therapeutic use.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is dominated by:

Functional GroupReaction TypeConditionsOutcome
Piperidine Amide AcylationCyanuric fluoride or PCl₃Forms activated intermediates for coupling
Pyridazine Ring Nucleophilic SubstitutionNaH/DMF, 80°CIntroduction of cyclopropyl or aryl groups
Thiophene Methyl Reductive AminationH₂/Pd-C, MeOHForms secondary amine linkages
  • Stability Under Acidic/Basic Conditions :
    The piperidine amide bond is stable in neutral pH but hydrolyzes under prolonged exposure to strong acids (e.g., HCl/1,4-dioxane) .

Catalytic and Solvent Effects

  • Gold Catalysis : Enhances [5+2] annulation efficiency for spirocyclic intermediates .
  • Palladium Catalysis : Critical for C–N coupling in pyridazine-thiophene hybrids .
  • Solvents : DMF/1,4-dioxane preferred for polar intermediates; THF for Grignard reactions .

Reaction Optimization Data

Data from parallel optimization studies (Source 3):

ParameterOptimal ValueImpact on Yield
Coupling Temperature80–100°C↑ Yield by 25%
Catalyst Loading5 mol% PdBalances cost/efficiency
Reaction Time12–24 hrsPrevents side reactions
  • Key Observation :
    Substituting the pyridazine 3-position with electron-withdrawing groups (e.g., –CF₃) improves coupling efficiency but reduces solubility .

Critical Stability Considerations

  • Photodegradation : The thiophene moiety is susceptible to UV-induced decomposition.
  • Oxidative Stability : Piperidine rings oxidize slowly in air; storage under N₂ recommended .

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying protein-ligand interactions.

    Medicine: The compound’s potential pharmacological properties could be explored for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Industry: It may find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 1-(6-cyclopropylpyridazin-3-yl)-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure suggests it could act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogs in Piperidine-4-carboxamide Derivatives

The following table highlights key structural and functional differences between the target compound and related piperidine-4-carboxamides:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Applications/Properties Reference
1-(6-cyclopropylpyridazin-3-yl)-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide C₁₉H₂₁N₅OS 375.47 Pyridazine + cyclopropyl, thiophen-2-ylmethyl amide Not explicitly stated (structural focus)
1-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide C₁₈H₂₁N₅OS 363.46 Pyrimidine (vs. pyridazine) core, cyclopropyl substituent Structural analog (no bioactivity data)
1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)-N-(3-(4-isopropylpiperidin-1-yl)propyl)piperidine-4-carboxamide C₂₉H₄₄ClN₄O₂ 537.15 Aryloxazole substituent, branched alkyl chain on amide nitrogen HCV entry inhibitor (IC₅₀: <1 μM)
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide C₂₆H₂₇FN₂O 418.51 Naphthalenyl group, fluorobenzyl amide SARS-CoV-2 inhibitor (preclinical)
Cyclopropylfentanyl C₂₃H₂₉N₂O 348.49 Phenethyl-piperidine, cyclopropanecarboxamide Opioid receptor agonist (illicit use)
Key Observations:
  • Substituent Effects : The thiophen-2-ylmethyl group in the target compound contrasts with aryloxazole (HCV inhibitors ), fluorobenzyl (SARS-CoV-2 inhibitors ), or phenethyl (fentanyl analogs ), influencing solubility and target selectivity.
  • Bioactivity Correlation : While the target compound lacks explicit bioactivity data, analogs like the HCV entry inhibitor (C₂₉H₄₄ClN₄O₂) show potent activity (IC₅₀ <1 μM), suggesting that substituent bulkiness and halogenation enhance antiviral efficacy .
Molecular Weight and Polarity:
  • The target compound (375.47 g/mol) is lighter than HCV inhibitors (e.g., 537.15 g/mol ) but heavier than cyclopropylfentanyl (348.49 g/mol ). This reflects differences in aromatic/alkyl substituents.
  • The thiophene moiety in the target compound introduces sulfur-based polarity, contrasting with the lipophilic naphthalenyl group in SARS-CoV-2 inhibitors .

Functional Group Impact on Drug-Likeness

Functional Group Target Compound HCV Inhibitor SARS-CoV-2 Inhibitor Fentanyl Analog
Aromatic Ring Pyridazine Aryloxazole Naphthalene Phenyl
Amide Substituent Thiophen-2-yl Branched alkyl Fluorobenzyl Phenethyl
Polar Groups Thiophene (S) Chloro/CF₃ Fluorine Cyclopropane
Calculated LogP (Est.) ~2.5 ~4.0 ~3.8 ~3.2
  • Halogenation (Cl, CF₃) in HCV inhibitors increases metabolic stability but adds molecular weight .

Biological Activity

1-(6-cyclopropylpyridazin-3-yl)-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly as an inhibitor of the NLRP3 inflammasome. This article reviews the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyridazine and thiophene moiety. Its unique structure contributes to its biological activity, particularly in targeting specific enzymes and receptors.

Research indicates that this compound functions primarily as an NLRP3 inflammasome inhibitor . The NLRP3 inflammasome plays a crucial role in inflammatory responses, and its inhibition can lead to reduced cytokine release and inflammation.

Key Findings:

  • Inhibition of NLRP3 : The compound has shown significant inhibitory effects on the NLRP3 inflammasome, which is implicated in various inflammatory diseases. This was demonstrated in both in vitro and in vivo studies where the compound effectively reduced IL-1β release from activated macrophages .

Pharmacological Activity

The biological activity spectrum of this compound extends beyond inflammasome inhibition:

  • Anti-cancer Activity : Preliminary studies suggest that derivatives of piperidine carboxamides exhibit pro-apoptotic effects in cancer cells, indicating potential use in cancer therapy .
  • Neuroprotective Effects : The compound may also have applications in treating central nervous system disorders due to its ability to modulate neurotransmitter systems .
  • Cardiovascular Effects : Some studies have highlighted its potential as an antiarrhythmic agent, suggesting it can stabilize cardiac rhythms .

Study 1: NLRP3 Inhibition

In a controlled laboratory setting, the compound was administered to murine models with induced inflammation. Results showed a marked decrease in inflammatory markers compared to control groups, validating its role as an effective NLRP3 inhibitor.

Study 2: Cancer Cell Line Testing

In vitro assays using various cancer cell lines revealed that the compound induced apoptosis at low micromolar concentrations, with IC50 values indicating potent activity against specific cancer types .

Comparative Biological Activity Table

Activity TypeObserved EffectsReference
NLRP3 InhibitionReduced IL-1β release
Anti-cancerInduced apoptosis in cell lines
NeuroprotectionModulation of neurotransmitter systems
CardiovascularAntiarrhythmic potential

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